molecular formula C4H6N2O3S B12764945 (4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid CAS No. 98453-78-2

(4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B12764945
CAS No.: 98453-78-2
M. Wt: 162.17 g/mol
InChI Key: LGLMHMRNPVACGS-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound containing a thiazolidine ring with a nitroso group at the 3-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of thiazolidine derivatives with nitrosating agents under controlled conditions. One common method includes the use of sodium nitrite in the presence of an acid to introduce the nitroso group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of (4S)-3-Nitro-1,3-thiazolidine-4-carboxylic acid.

    Reduction: Formation of (4S)-3-Amino-1,3-thiazolidine-4-carboxylic acid.

    Substitution: Formation of various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid involves its interaction with biological molecules through its nitroso and carboxylic acid groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-4-carboxylic acid: Lacks the nitroso group, making it less reactive in certain chemical reactions.

    3-Nitroso-1,3-thiazolidine: Lacks the carboxylic acid group, affecting its solubility and reactivity.

    1,3-Thiazolidine-4-carboxylic acid derivatives: Various derivatives with different substituents at the 3-position.

Uniqueness

(4S)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both the nitroso and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

98453-78-2

Molecular Formula

C4H6N2O3S

Molecular Weight

162.17 g/mol

IUPAC Name

(4S)-3-nitroso-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C4H6N2O3S/c7-4(8)3-1-10-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m1/s1

InChI Key

LGLMHMRNPVACGS-GSVOUGTGSA-N

Isomeric SMILES

C1[C@@H](N(CS1)N=O)C(=O)O

Canonical SMILES

C1C(N(CS1)N=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.